molecular formula C9H7IN2 B15229932 6-Iodoisoquinolin-3-amine

6-Iodoisoquinolin-3-amine

Cat. No.: B15229932
M. Wt: 270.07 g/mol
InChI Key: QCLPGRAZSSSEJE-UHFFFAOYSA-N
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Description

6-Iodoisoquinolin-3-amine is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyridine ring The presence of an iodine atom at the 6th position and an amine group at the 3rd position makes this compound a unique derivative of isoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoisoquinolin-3-amine typically involves the iodination of isoquinoline derivatives. One common method is the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another approach involves the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Iodoisoquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Iodoisoquinolin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodoisoquinolin-3-amine is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in chemical and biological systems. This makes it a valuable compound for the development of novel pharmaceuticals and materials .

Properties

Molecular Formula

C9H7IN2

Molecular Weight

270.07 g/mol

IUPAC Name

6-iodoisoquinolin-3-amine

InChI

InChI=1S/C9H7IN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12)

InChI Key

QCLPGRAZSSSEJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1I)N

Origin of Product

United States

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